N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide
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Overview
Description
N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide: is a synthetic organic compound with a complex structure that includes a piperazine ring, an acetamide group, and a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 1-bromo-2-propyne with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Acylation Reaction: : The piperazine intermediate is then acylated with 2-bromoacetyl bromide to introduce the acetamide group. This reaction is typically carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
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Coupling with Aniline Derivative: : The final step involves coupling the acylated piperazine with an aniline derivative. This can be achieved through a nucleophilic substitution reaction, where the aniline derivative is reacted with the acylated piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms and high-throughput screening can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring and the piperazine nitrogen atoms can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen or other electrophilic groups on the aromatic ring or piperazine nitrogen.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
- N,N-dimethyl-2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl
Uniqueness
Compared to similar compounds, N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide is unique due to the presence of the propargyl group, which imparts distinct reactivity and potential for further functionalization. This structural feature can enhance its interaction with biological targets and improve its efficacy in various applications.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[[2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-4-9-22-10-12-23(13-11-22)19(25)15-20-17-7-5-16(6-8-17)14-18(24)21(2)3/h1,5-8,20H,9-15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRBSWQNDUABTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NCC(=O)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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